molecular formula C10H10N2O3 B1458194 methyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 1427504-24-2

methyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No.: B1458194
CAS No.: 1427504-24-2
M. Wt: 206.2 g/mol
InChI Key: KLONWJLJSCVGCV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate ester in the presence of a cyclizing agent . The reaction conditions often include the use of solvents such as toluene or ethanol and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

Methyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and ester functional groups contribute to its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

1427504-24-2

Molecular Formula

C10H10N2O3

Molecular Weight

206.2 g/mol

IUPAC Name

methyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-14-6-3-7-8(10(13)15-2)5-12-9(7)11-4-6/h3-5H,1-2H3,(H,11,12)

InChI Key

KLONWJLJSCVGCV-UHFFFAOYSA-N

SMILES

COC1=CC2=C(NC=C2C(=O)OC)N=C1

Canonical SMILES

COC1=CC2=C(NC=C2C(=O)OC)N=C1

Origin of Product

United States

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